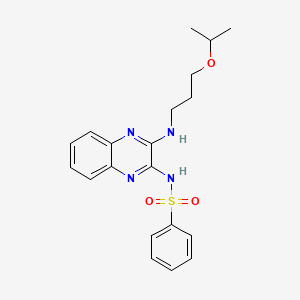

N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

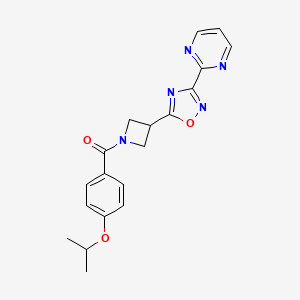

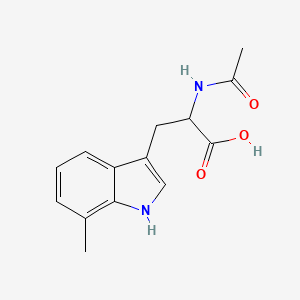

“N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C20H24N4O3S. It belongs to the class of organic compounds known as quinoxalines .

Synthesis Analysis

The synthesis of similar quinoxaline derivatives has been reported in the literature . A microwave-assisted reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines leads to the high-yielding formation of the corresponding quinoxalines . The featured transformation involves the unusual extrusion of a phenylacetonitrile molecule .Molecular Structure Analysis

The molecular structure of “this compound” includes a quinoxaline core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring . The molecule also contains an isopropoxypropyl group and a benzenesulfonamide moiety.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the available data, quinoxaline derivatives are known to participate in various chemical reactions. For instance, the reaction of 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles with benzene-1,2-diamines leads to the formation of quinoxalines .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 400.5. Other physical and chemical properties are not specified in the available data.Applications De Recherche Scientifique

Antimicrobial Activity

Research on quinoline clubbed with sulfonamide moiety has demonstrated potential antimicrobial properties. Synthesis and evaluation of such compounds have shown significant activity against Gram-positive bacteria, highlighting their relevance in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Anticancer Activity

Studies on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides have identified compounds with potent anticancer activity against various human tumor cell lines. These compounds have been shown to induce apoptosis and cell cycle arrest, offering insights into their mechanisms of action and potential therapeutic applications (International Journal of Molecular Sciences, 2018).

Synthetic Methodologies

Research into the synthesis of N-(quinolin-8-yl) benzenesulfonamide derivatives and their proposed fragment pathways has provided valuable information on their chemical structures and potential applications. This work supports the development of new synthetic strategies for producing benzenesulfonamide derivatives with varied biological activities (Journal of Guangdong Pharmaceutical University, 2015).

Molecular Structure and Reaction Mechanisms

The pH-regulated transfer hydrogenation of quinoxalines using specific catalysts in aqueous media has been explored, demonstrating the influence of pH on reaction outcomes. Such studies are critical for understanding the molecular structure and reaction mechanisms of quinoxaline derivatives (Tetrahedron, 2011).

Orientations Futures

Quinoxalines have significant importance in modern drug discovery and medicinal chemistry . They have shown a broad range of bioactivities and are considered one of the privileged pharmacophoric scaffolds for drug design . Therefore, the study and development of quinoxaline derivatives, including “N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide”, may continue to be a promising area of research in the future.

Mécanisme D'action

Target of Action

Quinoxaline derivatives have been reported to exhibit significant bioactive properties, including antiviral, antidiabetic, antimicrobial, antibacterial, anticancer, anti-inflammatory, and protein kinase inhibitory activities .

Mode of Action

For instance, some quinoxaline derivatives have been shown to inhibit enzymes like alpha-glucosidase and alpha-amylase .

Propriétés

IUPAC Name |

N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S/c1-15(2)27-14-8-13-21-19-20(23-18-12-7-6-11-17(18)22-19)24-28(25,26)16-9-4-3-5-10-16/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPLHMZMXGMZEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2768497.png)

![(2,6-Difluorophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2768501.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((5-methylfuran-2-yl)methyl)acetamide](/img/structure/B2768509.png)

![2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2768511.png)